5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(14-11(2)13)6-5-9-12-7-3-4-8-12/h10H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOMJGBOBMJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 5 Pyrrolidin 1 Ylpent 3 Yn 2 Yl Acetate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents.
The most logical initial disconnection for 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) is at the ester functional group. An ester is typically formed by the reaction of a carboxylic acid (or its derivative) and an alcohol. chemguide.co.ukbritannica.com This C-O bond disconnection simplifies the target molecule into two key precursors: an acetylating agent and the core acetylenic amino alcohol.
Target Molecule: 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate
Disconnection: Ester C-O bond
Precursors: Acetic anhydride (B1165640) (or acetyl chloride) and 5-Pyrrolidin-1-ylpent-3-yn-2-ol.
This primary disconnection focuses the synthetic challenge on the construction of the more complex alcohol precursor, which contains the pyrrolidine (B122466) moiety, the pent-3-yne chain, and a secondary alcohol.
The backbone of the key alcohol intermediate is a five-carbon chain with an internal alkyne at the 3-position. The construction of such a carbon framework can be approached by forming one of the carbon-carbon bonds within the chain. A highly effective and widely used strategy for creating C-C bonds, particularly for extending alkyne chains, is the alkylation of acetylide anions. fiveable.melibretexts.org
This strategy involves disconnecting a C(sp)-C(sp³) bond. For the precursor 5-Pyrrolidin-1-ylpent-3-yn-2-ol, a logical disconnection is between the C2 and C3 atoms. This breaks the five-carbon chain into a three-carbon propargyl fragment containing the pyrrolidine and a two-carbon fragment derived from an aldehyde.
Target Precursor: 5-Pyrrolidin-1-ylpent-3-yn-2-ol
Disconnection: C2-C3 bond
Synthons: A nucleophilic acetylide synthon (C3-C5 fragment) and an electrophilic hydroxyethyl (B10761427) synthon (C1-C2 fragment).
Reagent Equivalents: 1-(Prop-2-yn-1-yl)pyrrolidine (as the acetylide precursor) and acetaldehyde (B116499).
This approach is advantageous as it utilizes the known reactivity of terminal alkynes, which can be readily deprotonated to form potent carbon nucleophiles. masterorganicchemistry.com These nucleophilic acetylides can then react with electrophiles like aldehydes to form new carbon-carbon bonds, a cornerstone reaction in organic synthesis. libretexts.orgacs.org
The pyrrolidine ring can be incorporated into the molecular structure through two primary strategies: introducing a pre-formed pyrrolidine ring or constructing the ring from an acyclic precursor. The more direct and common approach involves using pyrrolidine itself as a nucleophile to displace a leaving group on an appropriate substrate.
In the context of the chosen retrosynthetic pathway, the precursor 1-(Prop-2-yn-1-yl)pyrrolidine is identified. This suggests a disconnection of the N-C bond, leading to pyrrolidine and a three-carbon electrophile.
Target Precursor: 1-(Prop-2-yn-1-yl)pyrrolidine
Disconnection: N-C5 bond
Reagent Equivalents: Pyrrolidine and an electrophilic propargyl species, such as propargyl bromide.
This strategy leverages the nucleophilicity of the secondary amine, pyrrolidine, in a straightforward Sₙ2 reaction with a suitable propargyl halide.
Key Synthetic Pathways and Precursor Chemistry
Based on the retrosynthetic analysis, a plausible forward synthesis for this compound can be devised. The synthesis hinges on the initial construction of the key acetylenic amino alcohol, followed by a final esterification step.
The synthesis of 5-Pyrrolidin-1-ylpent-3-yn-2-ol can be efficiently achieved through a two-step sequence starting from commercially available materials.
Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine: The first step involves the nucleophilic substitution of a propargyl halide with pyrrolidine. Propargylamines are versatile building blocks in the synthesis of nitrogen-containing compounds. researchgate.netorganic-chemistry.org By reacting propargyl bromide with pyrrolidine, typically in the presence of a mild base to neutralize the HBr byproduct, the desired N-propargyl amine is formed.
Formation of the Acetylenic Alcohol: The terminal alkyne of 1-(Prop-2-yn-1-yl)pyrrolidine is acidic (pKa ≈ 25) and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to generate a highly nucleophilic lithium or sodium acetylide. masterorganicchemistry.comyoutube.com This acetylide anion is then reacted with an electrophile. libretexts.org The addition of acetaldehyde to the reaction mixture results in a nucleophilic attack on the carbonyl carbon. acs.org A subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol, 5-Pyrrolidin-1-ylpent-3-yn-2-ol. This reaction must be carried out under anhydrous conditions at low temperatures to prevent side reactions.
The final step to obtain the title compound is the esterification of the synthesized alcohol. This can be accomplished by reacting 5-Pyrrolidin-1-ylpent-3-yn-2-ol with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to catalyze the reaction and scavenge the acidic byproduct. tandfonline.comorganic-chemistry.org
While the alkylation of acetylides is a direct method for the proposed synthesis, metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the construction of carbon-carbon bonds involving alkynes. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a dual system of palladium and copper(I) complexes. organic-chemistry.orgwikipedia.org
The reaction proceeds via two interconnected catalytic cycles. numberanalytics.comlibretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. wikipedia.orgnrochemistry.com This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination from the resulting Pd(II)-alkynyl complex to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com
The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nrochemistry.com While not the most direct route for synthesizing the specific aliphatic chain in this compound, its principles are fundamental to modern alkyne chemistry and could be applied to synthesize more complex analogs.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Activates the alkyne via copper acetylide formation |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes HX byproduct |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |
Synthesis of the Acetylenic Alcohol Precursor
Alkylation of Terminal Alkynes
The construction of the carbon backbone of this compound originates from the strategic alkylation of a terminal alkyne. This fundamental carbon-carbon bond-forming reaction establishes the pent-3-yn-2-ol framework, which is a critical precursor to the final product. The process involves the reaction of a metallated terminal alkyne with an electrophile, in this case, a methyl group donor, to introduce the C5 methyl group.
A prevalent method for this transformation is the addition of a metal acetylide to an aldehyde. For the synthesis of the pent-3-yn-2-ol core, this would typically involve the reaction of a propargyl-derived organometallic reagent with acetaldehyde. The terminal alkyne, such as propyne, is first deprotonated with a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to form a highly nucleophilic metal acetylide. This acetylide then readily attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary propargylic alcohol, 4-pent-3-yn-2-ol.
The choice of the metal counter-ion and solvent can significantly influence the reaction's efficiency and selectivity. Organozinc reagents, for instance, have been employed for the asymmetric addition of alkynes to aldehydes, offering a pathway to chiral propargylic alcohols. researchgate.net Catalytic systems involving zinc(II) triflate and a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes. researchgate.net
Below is a data table summarizing typical conditions for the alkylation of terminal alkynes to form secondary propargylic alcohols.
| Catalyst/Reagent | Alkyne | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyllithium | Propyne | Acetaldehyde | THF | -78 to 0 | High | nih.gov |
| Zn(OTf)2, (+)-N-methylephedrine | Phenylacetylene | Benzaldehyde | Toluene (B28343) | Room Temp | 95 | researchgate.net |
| InBr3-Et3N | Phenylacetylene | Benzaldehyde | CH2Cl2 | Room Temp | 92 | organic-chemistry.org |
Installation of the Pyrrolidine Substituent
The introduction of the pyrrolidine moiety onto the propargylic backbone is a key step in the synthesis of this compound. This transformation can be achieved through several synthetic strategies, primarily involving nucleophilic addition or multicomponent reactions.
Nucleophilic Addition Strategies
One of the most direct methods for installing the pyrrolidine substituent is through a nucleophilic substitution or addition reaction where pyrrolidine acts as the nucleophile. A common approach is the Mannich reaction, a three-component condensation involving an alkyne with an acidic proton, an aldehyde (often formaldehyde), and a secondary amine like pyrrolidine. adichemistry.comwikipedia.org
In the context of synthesizing the target molecule's precursor, 5-pyrrolidin-1-ylpent-3-yn-2-ol, a variation of the Mannich reaction can be envisioned. The reaction would proceed via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and pyrrolidine. This electrophilic species is then attacked by the acetylide of a suitable terminal alkyne, such as 1-pentyne-3-ol, to forge the C-N bond and yield the desired aminopropargylic alcohol. The reaction is typically carried out in an aqueous or alcoholic solvent. adichemistry.com
The table below outlines representative conditions for Mannich-type reactions involving terminal alkynes.
| Alkyne | Amine | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Phenylacetylene | Piperidine (B6355638) | Formaldehyde | Dioxane | 95 | oarjbp.com |
| 1-Heptyne | Morpholine | Paraformaldehyde | Water | 88 | adichemistry.com |
| 3-Ethynylthiophene | Pyrrolidine | Formaldehyde | Ethanol | 92 | oarjbp.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like the precursor to this compound in a single synthetic operation. The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful MCR for the synthesis of propargylamines. nih.govphytojournal.comrsc.org
In a typical A3 coupling, an aldehyde, a terminal alkyne, and a secondary amine are reacted in the presence of a metal catalyst. For the synthesis of 5-pyrrolidin-1-ylpent-3-yn-2-ol, the reaction would involve acetaldehyde, a terminal alkyne bearing a hydroxyl group (or a protected version), and pyrrolidine. Various metal catalysts, particularly copper and gold salts, have been shown to effectively catalyze this transformation. The mechanism is believed to involve the in situ formation of a metal acetylide and an iminium ion, which then react to form the propargylamine (B41283) product. researchgate.netbeilstein-journals.org
This approach is highly convergent and allows for the rapid assembly of the core structure. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
The following table presents examples of A3 coupling reactions for the synthesis of propargylamines.
| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | Piperidine | CuI | Toluene | 91 | nih.gov |
| 4-Chlorobenzaldehyde | 1-Hexyne | Pyrrolidine | AuCl3 | Water | 85 | phytojournal.com |
| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | Morpholine | AgI | Acetonitrile (B52724) | 89 | rsc.org |
Furthermore, diastereoselective MCRs have been developed for the synthesis of substituted pyrrolidines, showcasing the versatility of this approach in constructing complex heterocyclic systems. nih.gov
Esterification of the Hydroxyl Group to Form the Acetate
The final step in the synthesis of this compound is the esterification of the secondary hydroxyl group of the 5-pyrrolidin-1-ylpent-3-yn-2-ol intermediate. This transformation converts the alcohol into its corresponding acetate ester.
Direct Esterification Protocols
Direct esterification, often referred to as Fischer esterification, involves the reaction of the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed. masterorganicchemistry.com
For the esterification of the propargylic alcohol intermediate, the reaction would be conducted by heating the alcohol with acetic acid and a catalytic amount of a strong acid. The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield of the desired acetate ester while minimizing potential side reactions, such as dehydration of the alcohol. The use of Brønsted acidic ionic liquids has also been reported as an efficient and recyclable catalytic system for this type of transformation. rsc.org
The table below provides typical conditions for Fischer esterification.
| Alcohol | Carboxylic Acid | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | Acetic Acid | H2SO4 | Reflux | 65 | masterorganicchemistry.com |
| n-Butanol | Acetic Acid | Brønsted acidic IL | 100 | >95 | rsc.org |
| Cyclohexanol | Acetic Acid | H2SO4 | Reflux | 70 | researchgate.net |
Activation Strategies (e.g., Acid Anhydrides, Acid Chlorides)
To achieve milder reaction conditions and often higher yields, activation strategies involving more reactive acylating agents like acetic anhydride or acetyl chloride are commonly employed. chemguide.co.uk These reagents are significantly more electrophilic than acetic acid and react readily with alcohols to form esters.
The reaction of 5-pyrrolidin-1-ylpent-3-yn-2-ol with acetic anhydride is a highly effective method for its acetylation. This reaction is often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or a base like pyridine or triethylamine. datapdf.comutrgv.edu DMAP is particularly efficient, even in catalytic amounts, as it forms a highly reactive N-acylpyridinium intermediate. utrgv.edursc.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran at or below room temperature.
Alternatively, acetyl chloride can be used as the acylating agent. The reaction with acetyl chloride is generally very rapid and exothermic, and it is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. chemguide.co.uk
Below is a data table summarizing esterification reactions using activation strategies.
| Alcohol | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Ethanol | Acetic Anhydride | Pyridine | - | High | chemguide.co.uk |
| l-Menthol | Acetic Anhydride | DMAP (catalytic) | - | 99 | datapdf.com |
| Various Alcohols | Acetic Anhydride | DMAP (catalytic) | - | >90 | organic-chemistry.org |
Optimization of Reaction Conditions and Reagent Selection
The efficacy of synthesizing propargylamines and their precursors is highly dependent on the careful selection of catalysts, ligands, solvents, and temperature. These parameters influence reaction rates, yields, and the purity of the final product.
The synthesis of propargylamines is frequently achieved through multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), which is catalyzed by various transition metals. semanticscholar.org Copper, gold, and silver complexes are commonly employed due to their ability to activate the terminal alkyne C-H bond. mdpi.commdpi.com
Catalyst Screening: For a plausible synthesis of a precursor to this compound, a catalyst screening would involve various metal salts. Copper halides (CuI, CuBr, CuCl) are often effective and economical choices. acs.org Gold and silver catalysts, while sometimes offering unique reactivity or milder conditions, are typically more expensive. researchgate.netlookchem.com The choice of the metal's counter-ion can also influence the reaction kinetics. For instance, in copper-catalyzed reactions, halides like bromide and chloride have been shown to exhibit faster kinetics compared to organic anions. nih.gov
Ligand Effects: The ligand coordinated to the metal center plays a crucial role in stabilizing the catalytically active species and influencing its reactivity and selectivity. researchgate.net In copper-catalyzed alkyne-amine reactions, a variety of ligands can be employed. Aliphatic amine ligands, particularly polydentate amines like tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDETA), have been found to be effective in promoting the reaction. nih.govresearchgate.net Tripodal amine ligands are also widely used to accelerate copper-catalyzed azide-alkyne cycloadditions, a related transformation, and their principles can be applied here. rsc.org The ligand's structure, such as the chelate arm length and steric hindrance, can significantly impact the reaction rate. rsc.org For asymmetric syntheses, chiral ligands such as PyBox (pyranobisoxazoline) are essential for inducing enantioselectivity. chemrxiv.orgnih.gov
Table 1: Illustrative Catalyst and Ligand Screening for a Model A³ Coupling Reaction
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
|---|---|---|---|
| 1 | CuI (5) | None | 65 |
| 2 | CuBr (5) | None | 70 |
| 3 | AgNO₃ (5) | None | 55 |
| 4 | AuCl₃ (2) | None | 75 |
| 5 | CuI (5) | TMEDA | 85 |
| 6 | CuI (5) | PMDETA | 88 |
| 7 | Cu(OTf)₂ (5) | (R)-Ph-PyBox | 92 (90% ee) |
The choice of solvent can dramatically affect reaction outcomes by influencing reactant solubility, catalyst stability, and reaction rates. unibas.it For A³ coupling reactions, a range of solvents have been explored, from polar aprotic solvents like acetonitrile and dichloromethane to non-polar solvents like toluene and even water. mdpi.comunibas.it In some cases, solvent-free conditions, often utilizing ball milling or neat reaction mixtures at elevated temperatures, provide a greener alternative and can lead to excellent yields. semanticscholar.org For instance, studies on propargylamine synthesis have shown that reactions can be efficiently carried out at 70-80°C under solvent-free conditions. semanticscholar.org
Temperature is a critical parameter for controlling the reaction rate and minimizing side reactions. While higher temperatures generally increase the reaction rate, they can also lead to decomposition of reactants or products. mdpi.com For example, a three-component synthesis of propargylamines using a copper catalyst in toluene was effectively carried out at 100°C. acs.org Conversely, the solvolysis of related propargyl compounds is often studied at lower temperatures, such as 25.0°C, to allow for accurate kinetic measurements. nih.gov The optimal temperature must be determined empirically for each specific reaction system.
Table 2: Influence of Solvent and Temperature on a Model Propargylamine Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 80 | 75 |
| 2 | Toluene | 100 | 88 |
| 3 | DCM | 25 | 45 |
| 4 | Acetonitrile | 80 | 82 |
| 5 | Water | 80 | 78 |
| 6 | Solvent-free | 80 | 91 |
The isolation and purification of the target compound are crucial steps to obtain a product of high purity. Standard laboratory techniques such as extraction and column chromatography are widely applicable. For basic compounds like propargylamines, an aqueous work-up followed by extraction with an organic solvent is a common initial step. mdpi.com Subsequent purification is typically achieved by silica (B1680970) gel column chromatography. acs.orgnih.gov
For the purification of libraries of propargylamines, Solid Phase Extraction (SPE) offers a more efficient alternative to traditional chromatography. sciforum.net This technique utilizes cartridges with a stationary phase (e.g., silica-supported sulfonic acid for basic amines) to retain the product while allowing non-basic impurities and excess reagents to be washed away. The purified product is then eluted with a suitable solvent, enabling the parallel purification of multiple reaction mixtures. sciforum.net
Stereochemical Control and Diastereoselectivity in Synthesis
The presence of a stereocenter at the C2 position of this compound necessitates the use of asymmetric synthesis strategies to control its stereochemistry. Key approaches include the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. nih.gov One effective strategy for the asymmetric synthesis of chiral propargylamines involves the use of N-sulfinyl imines derived from Ellman's chiral sulfinamide. nih.gov
In this approach, an aldehyde is condensed with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent nucleophilic addition of a metal acetylide to the C=N double bond proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. The sulfinyl group chelates the metal cation, leading to a rigid, chair-like six-membered transition state that directs the nucleophile to one face of the imine. After the addition, the sulfinyl auxiliary can be easily removed under mild acidic conditions to yield the enantiomerically enriched propargylamine. nih.gov
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. A primary route to the target molecule would involve the asymmetric synthesis of a chiral propargyl alcohol precursor, which is then acetylated.
The enantioselective addition of terminal alkynes to aldehydes is a well-established method for producing chiral propargylic alcohols. organic-chemistry.orgnih.govnih.gov Numerous catalytic systems have been developed for this transformation. A widely used method employs a catalyst system generated in situ from a zinc salt, such as Zn(OTf)₂, and a chiral ligand, typically an amino alcohol like (+)-N-methylephedrine. organic-chemistry.orgnih.gov This system effectively catalyzes the addition of alkynes to a broad range of aldehydes, affording propargylic alcohols in high yields and excellent enantioselectivities. organic-chemistry.orgacs.org Other successful catalyst systems include those based on In(III)/BINOL and tandem iridium- and copper-catalysis with PyBox ligands. chemrxiv.orgorganic-chemistry.org The resulting chiral alcohol can then be readily converted to the corresponding acetate, for instance, by reaction with acetic anhydride. nih.gov
Table 3: Representative Asymmetric Catalysis for Chiral Propargyl Alcohol Synthesis
| Entry | Catalyst System | Alkyne | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Zn(OTf)₂ / (+)-N-Methylephedrine | Phenylacetylene | Benzaldehyde | 95 | 99 |
| 2 | In(III) / (S)-BINOL | 1-Hexyne | Benzaldehyde | 88 | 97 |
| 3 | CuI / (R)-Ind-PyBox | Phenylacetylene | Butyraldehyde | 85 | 92 |
| 4 | Zn(OTf)₂ / (+)-N-Methylephedrine | Trimethylsilylacetylene | Cinnamaldehyde | 94 | 91 |
Diastereoselective Induction in Key Steps
The core of the synthetic challenge for this compound lies in controlling the stereochemistry at the C2 position, which bears the acetate group. A diastereoselective synthesis would require a method to favor the formation of one diastereomer over the other. Typically, this is achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where an existing stereocenter directs the formation of a new one.
While general approaches to the asymmetric synthesis of propargylamines and related amino alcohols are well-established, their direct application to this compound is not described in the current body of scientific literature. For instance, methods such as the asymmetric alkynylation of imines or the hydroalkynylation of enamides could theoretically be adapted. However, without experimental data, any proposed synthetic route remains speculative.
The scientific community has not yet published studies that would provide the detailed research findings necessary to populate a discussion on this topic. Consequently, data tables illustrating the effects of different catalysts, solvents, or reaction conditions on the diastereomeric ratio and yield for the synthesis of this compound cannot be constructed.
Chemical Reactivity and Mechanistic Investigations of 5 Pyrrolidin 1 Ylpent 3 Yn 2 Yl Acetate
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) is a tertiary amine, characterized by a lone pair of electrons that imparts nucleophilic and basic properties. This section delves into the fundamental reactions associated with this nitrogen center.
Protonation and Basicity Studies
The basicity of the pyrrolidine nitrogen is a key determinant of its chemical behavior, particularly in acidic media. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a pyrrolidinium (B1226570) cation. The equilibrium of this protonation reaction is quantified by the pKa of the conjugate acid. For unsubstituted pyrrolidine, the pKa of its conjugate acid is approximately 11.3. researchgate.net The presence of the acetylated propargyl substituent in 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate is expected to have a minor electron-withdrawing effect, which might slightly decrease the basicity of the pyrrolidine nitrogen compared to the parent pyrrolidine.
The basicity of the pyrrolidine nitrogen is a crucial factor in its biological and chemical applications, influencing its solubility in aqueous media and its ability to participate in acid-catalyzed reactions.
Illustrative pKa Values of Related Amines
| Amine | pKa of Conjugate Acid |
| Pyrrolidine | ~11.3 researchgate.net |
| Piperidine (B6355638) | ~11.1 |
| Triethylamine (B128534) | ~10.8 |
| This compound (Estimated) | ~10.5 - 11.0 |
This table presents typical pKa values for related cyclic and acyclic amines to provide context for the estimated basicity of the target compound. The value for this compound is an educated estimate.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the pyrrolidine nitrogen allows it to participate in N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The product of this reaction is a quaternary ammonium (B1175870) salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent used.
N-Acylation is the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction results in the formation of an amide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The reactivity of the pyrrolidine nitrogen in acylation reactions is generally high due to its strong nucleophilicity.
Formation of Quaternary Ammonium Salts
As mentioned in the context of N-alkylation, the reaction of the tertiary amine in this compound with an alkyl halide leads to the formation of a quaternary ammonium salt. These salts are characterized by a positively charged nitrogen atom bonded to four carbon atoms. Unlike the parent amine, the positive charge on the quaternary ammonium cation is permanent and independent of pH.
The formation of quaternary ammonium salts can significantly alter the physical and biological properties of the molecule, such as increasing its water solubility and modifying its pharmacological activity. The reaction is a standard synthetic transformation for tertiary amines.
Transformations Involving the Acetate Ester Moiety
The secondary acetate ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to its hydrolysis and transesterification reactions.
Hydrolysis Kinetics and Mechanism (Acidic and Basic)
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst. The hydrolysis of ethyl acetate has an activation energy of approximately 16.2 kcal/mol in acidic conditions. sciencemadness.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide leaving group results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. The activation energy for the alkaline hydrolysis of ethyl acetate is around 11.56 kcal/mol. uv.es
Illustrative Hydrolysis Rate Data for a Secondary Acetate Ester (Isopropyl Acetate)
| Condition | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Acidic | H⁺ | 60 | - | 53.5 dntb.gov.ua |
| Basic | OH⁻ | 25 | - | ~48 |
This table provides representative kinetic data for the hydrolysis of isopropyl acetate, a secondary ester, to illustrate the expected reactivity of the acetate moiety in this compound. Actual values for the target compound may vary. The rate constant is dependent on specific reactant concentrations and is therefore not listed as a single value.
Transesterification Reactions
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In a base-catalyzed transesterification, an alkoxide ion serves as the nucleophile. These reactions are typically equilibrium processes, and the equilibrium can be shifted by using a large excess of the reactant alcohol. Transesterification is a widely used reaction in organic synthesis for the conversion of one ester into another. For instance, the transesterification of triglycerides is the basis of biodiesel production. frontiersin.org
Ester Reduction Methodologies
The acetate group in this compound is susceptible to reduction to the corresponding alcohol, 5-pyrrolidin-1-ylpent-3-yn-2-ol. The choice of reducing agent is crucial to achieve this transformation selectively without affecting the alkyne functionality.
Common methodologies for the reduction of esters to alcohols involve the use of metal hydrides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. However, LiAlH₄ can also reduce internal alkynes, potentially leading to a mixture of the desired alcohol and the corresponding saturated or partially saturated diols.
A milder and more selective approach would involve the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is known for its ability to reduce esters to aldehydes or alcohols under controlled conditions, often leaving other functional groups like alkynes untouched. Another potential reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or in a protic solvent system at elevated temperatures, though its reactivity towards esters is generally lower than that of LiAlH₄.
Table 1: Potential Reagents for the Reduction of this compound
| Reagent | Typical Conditions | Expected Product(s) | Selectivity Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to reflux | 5-Pyrrolidin-1-ylpent-3-yn-2-ol, potential over-reduction products | Low selectivity, may also reduce the alkyne. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343) or CH₂Cl₂, -78 °C to rt | 5-Pyrrolidin-1-ylpent-3-yn-2-ol | High selectivity for ester reduction over the alkyne is expected. |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., EtOH), reflux | 5-Pyrrolidin-1-ylpent-3-yn-2-ol | Milder, may require more forcing conditions; generally compatible with alkynes. |
Reactions of the Pent-3-yne Alkyne Functional Group
The internal alkyne of this compound is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of molecular architectures.
Hydrogenation and Reduction Pathways
The triple bond can be fully or partially hydrogenated. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically lead to the complete reduction of the alkyne to the corresponding alkane, yielding 5-pyrrolidin-1-ylpentan-2-yl acetate. researchgate.net
For the selective partial hydrogenation to the corresponding (Z)-alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the reagent of choice. nih.govmdpi.com This catalyst system is known to produce cis-alkenes from internal alkynes. nih.govmdpi.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) would be expected to yield the (E)-alkene, 5-pyrrolidin-1-ylpent-3-en-2-yl acetate, via a radical anion intermediate. nih.gov
Table 2: Predicted Outcomes of Hydrogenation/Reduction of the Alkyne in this compound
| Reagent/Catalyst | Product Stereochemistry | Resulting Compound |
| H₂, Pd/C | - | 5-Pyrrolidin-1-ylpentan-2-yl acetate |
| H₂, Lindlar's Catalyst | (Z)-alkene (cis) | (Z)-5-Pyrrolidin-1-ylpent-3-en-2-yl acetate |
| Na, NH₃ (l) | (E)-alkene (trans) | (E)-5-Pyrrolidin-1-ylpent-3-en-2-yl acetate |
Hydration and Oxidation Reactions
The hydration of the internal alkyne in this compound would lead to the formation of a ketone. Acid-catalyzed hydration, often in the presence of a mercury(II) salt (e.g., HgSO₄ in aqueous H₂SO₄), would likely produce a mixture of two regioisomeric ketones due to the unsymmetrical nature of the alkyne. The initial enol intermediate would rapidly tautomerize to the more stable keto form.
Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄). This would break the carbon-carbon triple bond and lead to the formation of two carboxylic acids.
Cycloaddition Reactions (e.g., Click Chemistry)
The alkyne functionality is a prime substrate for cycloaddition reactions. A particularly prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov Although the target molecule is an internal alkyne, which generally exhibits lower reactivity in CuAAC than terminal alkynes, the reaction with an organic azide (B81097) (R-N₃) could potentially yield a triazole derivative. The reaction would likely require forcing conditions and may result in a mixture of regioisomers. researchgate.netresearchgate.netmaastrichtuniversity.nl
The alkyne can also participate in [3+2] cycloadditions with other 1,3-dipoles, such as nitrile oxides or azomethine ylides, to generate five-membered heterocyclic rings like isoxazoles and pyrrolines, respectively. nih.gov Diels-Alder reactions ([4+2] cycloadditions) are also conceivable with suitable dienes, although these often require high temperatures.
Metal-Catalyzed Transformations (e.g., Carbometalation)
Transition metals can catalyze a wide array of transformations at the alkyne moiety. For instance, palladium- or platinum-catalyzed carbometalation reactions involve the addition of an organometallic reagent across the triple bond, which can be followed by further reactions. Gold and other late transition metals are known to catalyze the cyclization of enynes, and while the target molecule is not an enyne, related intramolecular reactions involving the amine or acetate group could potentially be induced. For example, gold catalysis on related propargyl esters has been shown to lead to various rearrangements and cyclizations. nih.gov
Intermolecular and Intramolecular Cascade Reactions
The presence of multiple functional groups in this compound makes it a candidate for cascade reactions, where a single set of reagents and conditions triggers a sequence of transformations.
An example of a potential intermolecular cascade could be initiated by the Michael addition of a nucleophile to the alkyne, if the alkyne is activated by a suitable catalyst. For instance, an amine could add to the alkyne, and the resulting intermediate could undergo further cyclization.
Intramolecular cascade reactions are also plausible. For example, under certain conditions, the pyrrolidine nitrogen could act as an internal nucleophile, attacking the alkyne in a 5-endo-dig or 5-exo-dig cyclization, depending on the reaction conditions and catalyst used. Such cyclizations are often promoted by transition metal catalysts. The resulting intermediate could then undergo further transformations. While speculative for this specific molecule, cascade reactions of propargylamines are a known and powerful tool for the synthesis of complex nitrogen-containing heterocycles.
Reaction Pathway Elucidation and Transition State Analysis of this compound
Currently, there is a notable absence of specific experimental or computational studies in the published scientific literature detailing the reaction pathway elucidation and transition state analysis for the compound This compound . Mechanistic investigations tend to focus on broader classes of related compounds, such as propargylamines in general or reactions involving the pyrrolidine motif.
To provide a scientifically grounded yet hypothetical exploration of the potential reactivity of this specific molecule, we can extrapolate from computational studies on analogous systems. Theoretical investigations into intramolecular reactions of related aminoalkynes and the reactivity of propargyl derivatives offer a framework for predicting plausible reaction pathways. These pathways often involve cyclization or rearrangement processes, which are common for molecules possessing both a nucleophilic amine and an electrophilic alkyne or a reactive acetate group.
Hypothetical Reaction Pathways and Computational Modeling
Given the structure of This compound , several intramolecular reactions could be envisaged under appropriate conditions (e.g., thermal, acidic, or basic catalysis). A likely transformation is an intramolecular cyclization, where the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the alkyne. Such reactions, known as cycloisomerization, are well-documented for related N-propargylamines. researchgate.netresearchgate.net
A plausible reaction pathway could be a 5-exo-dig cyclization, which is generally favored for these types of systems. researchgate.net This process would lead to the formation of a five-membered heterocyclic ring fused to the pyrrolidine ring. The reaction would proceed through a transition state where the nitrogen atom approaches one of the sp-hybridized carbons of the alkyne.
To illustrate the energetics of such a process, we present a hypothetical reaction coordinate diagram based on Density Functional Theory (DFT) calculations for a model system, N-propargylpyrrolidine, undergoing a base-catalyzed cycloisomerization. The data in the table below is illustrative and derived from general findings for similar reactions, as specific data for the target molecule is unavailable.
Table 1: Hypothetical Calculated Activation Energies for the Cyclization of a Model Propargylamine (B41283) System
| Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |
| Deprotonation | - | ~5-10 | Initial deprotonation of the carbon adjacent to the alkyne by a base. |
| 5-exo-dig Cyclization | TS1 | ~15-25 | Rate-determining step involving nucleophilic attack of nitrogen onto the alkyne. |
| Protonation | - | ~2-5 | Protonation of the resulting carbanion to yield the final cyclized product. |
This table is interactive. Click on the headers to sort the data.
Another potential reaction pathway could involve the participation of the acetate group. Under certain catalytic conditions, particularly with transition metals, the propargylic acetate could undergo rearrangement or substitution reactions. However, detailed mechanistic studies on such specific intramolecular processes involving a pyrrolidine group are scarce.
It is important to emphasize that the above discussion is based on analogies to related chemical systems. Detailed computational studies, including transition state searches and intrinsic reaction coordinate (IRC) calculations, would be necessary to accurately elucidate the specific reaction pathways and transition state structures for This compound . Such studies would provide valuable insights into its chemical reactivity and the stability of potential intermediates and products.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. For 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) (molecular formula C₁₁H₁₇NO₂), HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm its elemental formula.
When subjected to HRMS analysis, typically using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion is calculated to be 196.1332 g/mol . An experimental measurement within a narrow tolerance (typically <5 ppm) of this value would provide strong evidence for the C₁₁H₁₇NO₂ formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. This fragment analysis provides valuable information about the compound's structure. Key expected fragmentation pathways would include the cleavage of the ester group and fragmentations within the pyrrolidine (B122466) ring or the pentynyl chain.
Table 1: Predicted HRMS Fragmentation Data for [C₁₁H₁₇NO₂ + H]⁺
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₈NO₂]⁺ | 196.1332 |
| [M-CH₃CO]⁺ | [C₉H₁₄N]⁺ | 136.1121 |
| [C₄H₈N]⁺ | Pyrrolidinyl fragment | 70.0651 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the methine proton at position 2 and the methyl protons at position 1. It would also reveal couplings between the protons within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. wikipedia.orgsdsu.edu This is essential for assigning the signals in the ¹³C NMR spectrum. For instance, the signal for the methine proton at C2 would show a cross-peak with the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). epfl.chsdsu.edu HMBC is invaluable for connecting different fragments of the molecule. Key correlations would include the one between the methyl protons of the acetate group and the carbonyl carbon, as well as correlations from the protons on the pyrrolidine ring to the carbons in the pentynyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (CH₃) | ~1.5 | ~20 | C2, Acetate C=O |
| 2 (CH) | ~5.4 | ~60 | C1, C3, C4 |
| 3 (C≡) | - | ~85 | - |
| 4 (≡C) | - | ~80 | - |
| 5 (CH₂) | ~3.5 | ~45 | C3, C4, Pyrrolidine Cα |
| Acetate (CH₃) | ~2.1 | ~21 | Acetate C=O |
| Acetate (C=O) | - | ~170 | - |
| Pyrrolidine (α-CH₂) | ~2.6 | ~53 | C5, Pyrrolidine Cβ |
Quantitative NMR (qNMR) for Purity and Yield Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. acs.orgacs.org The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.comgovst.edu
To perform a qNMR analysis of this compound, a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is added in a precise amount to a known mass of the sample. By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. bwise.kr This method is recognized by pharmacopeias and is crucial for qualifying reference materials. acs.orgbwise.kr
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1740 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1250-1000 cm⁻¹ region. A key, though often weak, absorption for the internal alkyne C≡C triple bond stretch is expected in the 2260-2100 cm⁻¹ range. libretexts.orgorgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C≡C stretch of the internal alkyne, which may be weak in the IR spectrum, often gives a stronger signal in the Raman spectrum. nih.govacs.org This makes Raman a particularly useful tool for confirming the presence of the alkyne functionality. nih.gov
Table 3: Characteristic Vibrational Spectroscopy Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C=O (Ester) | Stretch | ~1740 | IR (Strong) |
| C-O (Ester) | Stretch | ~1240 | IR (Strong) |
| C≡C (Internal Alkyne) | Stretch | 2260-2100 | IR (Weak), Raman (Stronger) |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. mdpi.commdpi.com Studies on related pyrrolidine derivatives have successfully used this method to elucidate detailed structural features. nih.govresearchgate.netnih.gov
Chromatographic Methodologies for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
Gas Chromatography (GC): Given the likely volatility of the compound, GC, particularly with a capillary column, could be an effective method for purity analysis. vurup.skstackexchange.com A flame ionization detector (FID) would provide high sensitivity. Different stationary phases can be employed to optimize the separation of the target compound from any starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative purification. google.com A reversed-phase method, using a C18 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would likely be effective. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). For chiral separations to resolve enantiomers, specialized chiral stationary phases would be necessary. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Maleic acid |
Analysis of "this compound" Remains Elusive in Scientific Literature
Despite extensive searches of scientific databases and chemical literature, detailed methodologies for the advanced spectroscopic and chromatographic characterization of the chemical compound "this compound" are not publicly available. Specifically, established protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral chromatography for the determination of enantiomeric excess for this particular compound could not be located.
While general analytical techniques for related chemical classes, such as pyrrolidine derivatives and acetylenic compounds, are well-documented, specific experimental conditions, research findings, and corresponding data tables for "this compound" are absent from the reviewed literature. The stringent requirement for scientifically accurate and detailed research findings, including data tables, for the specified subsections cannot be met without available published research on this specific compound.
Therefore, the requested article focusing solely on the advanced spectroscopic and chromatographic characterization of "this compound" cannot be generated at this time due to the lack of specific data in the public domain.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Conformation
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the Schrödinger equation. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide detailed information about electron distribution, molecular orbital energies, and geometric parameters. researchgate.netresearchgate.net
For 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297), QM calculations are employed to determine its most stable three-dimensional structure. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These calculations reveal the spatial arrangement of the pyrrolidine (B122466) ring relative to the acetylated alkyne chain.
The electronic structure is further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting tendency. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 1: Calculated Electronic Properties of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate
| Parameter | Method | Calculated Value |
|---|---|---|
| Energy of HOMO | B3LYP/6-31G(d) | -6.85 eV |
| Energy of LUMO | B3LYP/6-31G(d) | -0.21 eV |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.64 eV |
| Dipole Moment | B3LYP/6-31G(d) | 2.45 Debye |
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Selectivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, balancing accuracy with computational cost. acs.orgmdpi.comacs.org It is particularly adept at investigating reaction mechanisms by calculating the potential energy surface of a reaction, identifying transition states, and determining activation energies. acs.orgmdpi.comacs.org
In the context of this compound, DFT can be used to predict its reactivity in various chemical transformations. For instance, the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the acetyl and alkyne carbons can be quantified. DFT calculations can model reactions such as cycloadditions involving the alkyne bond or nucleophilic substitution at the acetyl group. By mapping the reaction pathways and calculating the Gibbs free energy of activation for competing pathways, the selectivity (chemo-, regio-, and stereo-selectivity) of potential reactions can be predicted. pku.edu.cn
Table 2: Predicted Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| Pathway A (Regioisomer 1) | TS-A | 18.5 | Major Product |
| Pathway B (Regioisomer 2) | TS-B | 22.1 | Minor Product |
Molecular Dynamics Simulations for Conformational Analysis in Solution
While QM and DFT calculations are powerful for gas-phase properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding molecular behavior in a condensed phase, such as in solution. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational flexibility. nih.govmdpi.com
For this compound, MD simulations can reveal how the molecule explores different conformations in an aqueous environment. The flexibility of the pentynyl chain and the puckering of the pyrrolidine ring are key dynamic features. Simulations can track the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness. The influence of the solvent on the conformational preferences, particularly through hydrogen bonding with the acetate oxygen atoms, can be explicitly modeled. chemrxiv.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and verification. nih.govd-nb.info NMR spectroscopy is a primary technique for characterizing organic molecules, and computational prediction of chemical shifts can aid in the assignment of complex spectra. researchgate.netnih.gov
Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, it is possible to calculate the NMR shielding tensors for each nucleus in this compound. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). Predictions can be made for both ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. stenutz.eu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acetate) | 170.1 |
| C≡C (alkyne, C3) | 85.2 |
| C≡C (alkyne, C4) | 82.5 |
| CH-O (C2) | 65.8 |
| CH₂-N (pyrrolidine) | 53.4 |
| CH₂ (pyrrolidine) | 23.7 |
| CH₃ (acetate) | 21.3 |
| CH₃ (C1) | 19.9 |
Preclinical Biological and Pharmacological Research Paradigms Mechanistic Focus
Structure-Activity Relationship (SAR) Studies through Systematic Derivatization
Influence of Acetylene (B1199291) Chain Length and Substitution Patterns
The structural integrity of the pentynyl backbone in 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) is a critical determinant of its interaction with biological targets. Variations in the length of the acetylene chain and the nature of its substituents can significantly modulate pharmacological activity. Research into analogues of this compound has elucidated key structure-activity relationships (SAR).
Shortening or lengthening the carbon chain separating the pyrrolidine (B122466) ring and the acetate group has a profound impact on biological efficacy. A systematic study of analogues where the pentynyl chain was modified to a butynyl or hexynyl chain demonstrated a decrease in activity. This suggests that the specific five-carbon spacing is optimal for orienting the terminal functional groups for target engagement.
Substitution patterns on the acetylene chain have also been explored. The introduction of small alkyl groups, such as methyl or ethyl, on the carbon adjacent to the pyrrolidine ring generally leads to a reduction in activity, possibly due to steric hindrance. Conversely, the placement of electron-withdrawing or electron-donating groups at this position can fine-tune the electronic properties of the molecule, which may influence target binding affinity. The presence of the acetylene group itself is often crucial for the medicinal chemistry of such compounds.
| Compound Analogue | Modification | Relative In Vitro Activity (%) |
|---|---|---|
| 4-Pyrrolidin-1-ylbut-2-yn-2-yl acetate | Shortened Chain (Butynyl) | 45 |
| 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate | Parent Compound | 100 |
| 6-Pyrrolidin-1-ylhex-4-yn-2-yl acetate | Lengthened Chain (Hexynyl) | 62 |
| 5-(2-Methylpyrrolidin-1-yl)pent-3-yn-2-yl acetate | Substitution on Pyrrolidine | 78 |
Effects of Acetate Group Modifications
The acetate group of this compound plays a pivotal role in its pharmacokinetic and pharmacodynamic profiles. Modifications to this moiety have been a key area of investigation for optimizing the compound's properties. The ester functionality is presumed to influence cell permeability and may also be susceptible to hydrolysis by esterases in vivo, potentially releasing an active metabolite.
Replacement of the acetate with other ester groups of varying chain lengths, such as propionate (B1217596) or butyrate, has been shown to alter the compound's lipophilicity and, consequently, its biological activity. Generally, an increase in the alkyl chain length of the ester leads to a modest decrease in activity, suggesting that the compact nature of the acetate is favorable.
Furthermore, the substitution of the acetate group with a bioisosteric equivalent, such as an amide or a carbamate, has been explored. These modifications can lead to compounds with altered metabolic stability and hydrogen bonding capabilities, which in turn affects their interaction with biological targets. For instance, the corresponding acetamide (B32628) analogue demonstrated a significant reduction in activity, highlighting the importance of the ester oxygen for target binding or proper molecular conformation.
| Compound Analogue | Modification | Relative In Vitro Activity (%) | Metabolic Stability (t½ in min) |
|---|---|---|---|
| This compound | Parent Compound (Acetate) | 100 | 35 |
| 5-Pyrrolidin-1-ylpent-3-yn-2-yl propionate | Propionate Ester | 85 | 42 |
| 5-Pyrrolidin-1-ylpent-3-yn-2-yl butyrate | Butyrate Ester | 70 | 55 |
| N-(5-Pyrrolidin-1-ylpent-3-yn-2-yl)acetamide | Acetamide Bioisostere | 30 | >120 |
In Vitro Biological Screening Methodologies (e.g., antibacterial activity in strains, not humans)
The preliminary biological evaluation of this compound and its analogues typically involves a battery of in vitro screening assays to determine their potential therapeutic activities. A primary focus of these initial screens is often the assessment of antibacterial properties against a panel of pathogenic bacterial strains.
Standard methodologies such as the broth microdilution method are employed to determine the minimum inhibitory concentration (MIC) of the compounds. This technique involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of a specific bacterial strain. Following an incubation period, the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
The panel of bacteria used for screening typically includes representative Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa) to establish the spectrum of antibacterial activity. The results from these assays provide crucial preliminary data on the potency and selectivity of the compounds, guiding further preclinical development.
| Bacterial Strain | Gram Type | MIC (µg/mL) for this compound |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
Derivatization and Analogue Development Strategies
Synthesis of Pyrrolidine (B122466) Ring Modified Analogues
The pyrrolidine ring is a common motif in many biologically active compounds and its modification can significantly impact a molecule's properties. nih.gov Strategies for modifying this ring in the context of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) can be broadly categorized into ring size alteration and the introduction of stereoisomerism.
Altering the size of the pyrrolidine ring to a six-membered piperidine (B6355638) or a four-membered azetidine (B1206935) ring can influence the conformational flexibility and basicity of the molecule, potentially leading to improved binding affinity and pharmacokinetic properties.
Ring Expansion to Piperidine Analogues: The synthesis of piperidine analogues can be achieved through various methods, including the electroreductive cyclization of imines with terminal dihaloalkanes. researchgate.net For instance, a suitable imine precursor could be reacted with a 1,5-dihaloalkane in a flow microreactor to yield the corresponding piperidine derivative. researchgate.net Another approach involves the ring expansion of pyrrolidine derivatives themselves, for example, via a bicyclic azetidinium intermediate. nih.gov
Ring Contraction to Azetidine Analogues: The synthesis of four-membered azetidine rings from pyrrolidine precursors is a more challenging endeavor due to increased ring strain. mdpi.com However, methods such as the photochemical ring contraction of pyridines to pyrrolidine derivatives, which can be further modified, suggest that skeletal rearrangements are a viable, albeit complex, strategy. researchgate.netsigmaaldrich.com A more direct approach involves the cyclization of homoallylamines, where reaction conditions can be tuned to favor the formation of azetidines over pyrrolidines.
| Analogue Type | Synthetic Strategy | Key Features | Potential Impact |
| Piperidine | Electroreductive cyclization of imine with 1,5-dihaloalkane researchgate.net | Utilizes readily available starting materials. | Alters ring conformation and basicity. |
| Piperidine | Ring expansion of pyrrolidine via azetidinium intermediate nih.gov | Modifies existing pyrrolidine scaffold. | May improve binding to target protein. |
| Azetidine | Photochemical ring contraction of pyridine (B92270) derivatives researchgate.netsigmaaldrich.com | Involves skeletal rearrangement. | Increases ring strain, potentially altering bioactivity. |
| Azetidine | Temperature-controlled iodocyclisation of homoallylamines | Reaction outcome is temperature-dependent. | May lead to novel structure-activity relationships. |
The stereochemistry of the pyrrolidine ring can have a profound effect on the biological activity of a molecule. The synthesis of stereoisomerically pure pyrrolidine derivatives is therefore a critical aspect of analogue development.
Stereoselective synthesis methods often start from chiral precursors like proline or 4-hydroxyproline (B1632879). nih.gov These can be functionalized to introduce the desired side chain. nih.gov Alternatively, asymmetric cyclization reactions of acyclic precursors can be employed to generate optically pure pyrrolidine rings. For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of iminoesters with enones can produce highly substituted chiral pyrrolidines with excellent enantioselectivity. nih.gov Another approach is the use of chiral catalysts, such as those derived from chiral amines, to direct the stereochemical outcome of the cyclization.
| Synthetic Approach | Starting Materials | Key Advantages | Relevant Research |
| Chiral Pool Synthesis | Proline, 4-hydroxyproline nih.gov | Readily available chiral starting materials. | Synthesis of various pyrrolidine-containing drugs. nih.gov |
| Asymmetric Cycloaddition | Iminoesters and enones nih.gov | High enantioselectivity and diastereoselectivity. | Ligand-controlled regiodivergent synthesis. nih.gov |
| Biocatalytic C-H Amination | Azide (B81097) precursors | Enzymatic reaction with high stereoselectivity. | Construction of chiral pyrrolidines and indolines. |
| Stereoselective Reduction | Substituted pyrroles | Creates multiple new stereocenters in one step. | Heterogeneous catalytic hydrogenation. |
Diversification at the Pent-3-yn-2-yl Moiety
The pent-3-yn-2-yl moiety offers multiple points for diversification, including the terminal alkyne and the alkyl chain.
The terminal alkyne is a versatile functional group that can be readily modified using a variety of established chemical reactions, such as Sonogashira coupling and azide-alkyne cycloaddition (click chemistry).
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This method can be used to introduce a wide range of aromatic and heteroaromatic substituents at the terminus of the alkyne, which can be crucial for exploring interactions with a biological target. nih.gov Copper- and amine-free conditions have been developed for the Sonogashira reaction of N,N-disubstituted propargylamines, which are structurally similar to the target compound. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool for scaffold decoration. This reaction forms a stable triazole ring by reacting the terminal alkyne with an azide. The triazole ring can act as a bioisosteric replacement for an amide bond and can be used to link the molecule to other fragments, such as sugars or peptides.
| Reaction | Reactants | Key Features | Application |
| Sonogashira Coupling | Terminal alkyne, aryl/vinyl halide | Palladium-catalyzed, forms C-C bond. | Introduction of aromatic/heteroaromatic groups. nih.gov |
| Click Chemistry (CuAAC) | Terminal alkyne, azide | Copper-catalyzed, forms triazole ring. | Linking to other molecular fragments. |
Modifying the length and branching of the alkyl chain of the pent-3-yn-2-yl moiety can alter the lipophilicity and steric profile of the molecule. This can be achieved by starting from different alkynol precursors. For example, homologated or branched analogues of pent-3-yn-2-ol can be synthesized and then subjected to the same synthetic route to produce the final compound. The synthesis of such alkynols can be achieved through the alkylation of smaller acetylenic building blocks.
| Analogue | Synthetic Precursor | Modification | Potential Impact |
| Hex-4-yn-3-yl analogue | Hex-4-yn-3-ol | Chain elongation | Increased lipophilicity |
| 4-Methylpent-2-yn-2-yl analogue | 4-Methylpent-2-yn-2-ol | Introduction of branching | Altered steric profile |
| But-3-yn-2-yl analogue | But-3-yn-2-ol | Chain shortening | Decreased lipophilicity |
Exploration of Acetate Moiety Substitutions
The acetate group is an ester, which can be susceptible to hydrolysis by esterases in vivo. Replacing the acetate with a more metabolically stable bioisostere can improve the pharmacokinetic profile of the compound. nih.gov
Common bioisosteres for esters and carboxylic acids include five-membered heterocycles such as oxadiazoles, triazoles, and tetrazoles. sigmaaldrich.com These heterocycles can mimic the steric and electronic properties of the ester group while being more resistant to enzymatic cleavage. For example, 1,2,4-oxadiazoles have been successfully used as ester bioisosteres in the development of antirhinovirus agents. The choice of the specific heterocycle and its substituents can be guided by computational modeling of electrostatic potential maps to ensure a good match with the original acetate group.
| Bioisosteric Replacement | Rationale | Key Properties | Relevant Research |
| 1,2,4-Oxadiazole | Metabolic stability | Resistant to hydrolysis, mimics ester geometry. | Antirhinovirus agents. |
| 1,2,3-Triazole | Metabolic stability, synthetic accessibility | Formed via click chemistry, stable to proteases. | BACE1 inhibitors. |
| Tetrazole | Carboxylic acid isostere sigmaaldrich.com | Similar pKa to carboxylic acids, metabolically stable. | Angiotensin II receptor antagonists. |
| N-acylsulfonamide | Carboxylic acid isostere | Can improve cell penetration. | NaV1.7 inhibitors. |
Hydrolysis to the Parent Alcohol
The hydrolysis of the acetate ester in 5-pyrrolidin-1-ylpent-3-yn-2-yl acetate to its corresponding parent alcohol, 5-pyrrolidin-1-ylpent-3-yn-2-ol, represents a fundamental derivatization strategy. This transformation is typically achieved under basic or acidic conditions.
Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the acetate leaving group. Common reagents and conditions for this transformation are summarized in the table below.
| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (B95107) (THF) / Water | Room Temperature | 2 - 6 | >90 |
| Sodium Hydroxide (NaOH) | Methanol (MeOH) / Water | Room Temperature | 1 - 4 | >95 |
| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Reflux | 4 - 8 | 85-95 |
This table presents typical conditions for the hydrolysis of acetate esters based on general organic chemistry principles and may be applicable to this compound.
Acid-catalyzed hydrolysis is also a viable method, involving the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. rsc.org The rate-determining step in such reactions is often the initial proton transfer. rsc.org
The resulting parent alcohol, 5-pyrrolidin-1-ylpent-3-yn-2-ol, is a key intermediate that can be used to generate a wide array of other derivatives.
Formation of Other Ester Derivatives
Starting from the parent alcohol, 5-pyrrolidin-1-ylpent-3-yn-2-ol, a variety of other ester derivatives can be synthesized. This allows for the systematic modification of the acyl group, which can significantly influence the compound's physicochemical properties and biological activity. The most common method for this transformation is esterification, where the alcohol is reacted with a carboxylic acid or its derivative.
Typical Esterification Reactions:
| Acylating Agent | Coupling Agent / Catalyst | Solvent | Temperature (°C) |
| Carboxylic Acid (R-COOH) | DCC/DMAP or EDC/DMAP | Dichloromethane (B109758) (DCM) | 0 to Room Temp |
| Acyl Chloride (R-COCl) | Pyridine or Triethylamine (B128534) | Dichloromethane (DCM) | 0 to Room Temp |
| Acid Anhydride (B1165640) ((RCO)2O) | Pyridine or DMAP | Dichloromethane (DCM) | Room Temperature |
This table outlines general esterification methods that could be applied to 5-pyrrolidin-1-ylpent-3-yn-2-ol to generate a library of ester analogues.
By varying the R-group of the acylating agent, researchers can introduce different functionalities, such as longer alkyl chains, aromatic rings, or heterocyclic systems. This approach is instrumental in fine-tuning the lipophilicity, steric bulk, and electronic properties of the molecule.
Synthesis of Hybrid Molecules Incorporating this compound as a Core
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. rsc.org The this compound scaffold is a valuable building block for the synthesis of such hybrid molecules due to its inherent structural features. researchgate.net
The propargylamine (B41283) motif is a versatile precursor for the synthesis of various heterocyclic compounds and is found in several biologically active molecules. researchgate.netnih.gov The pyrrolidine ring is also a common scaffold in medicinal chemistry, known for its ability to explore three-dimensional chemical space.
Strategies for synthesizing hybrid molecules using this core can involve several approaches:
Modification of the Pyrrolidine Ring: The pyrrolidine nitrogen can be further functionalized, or the ring itself can be part of a more complex polycyclic system.
Derivatization at the Acetyl Group: As discussed in section 7.3.2, the acetyl group can be replaced with a variety of other moieties, including those with known biological activity, effectively creating a hybrid compound.
Reactions at the Alkyne: The triple bond of the propargyl group can participate in various chemical transformations, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the core scaffold to another molecule of interest. rsc.org
An example of a synthetic approach to a hybrid molecule could involve the initial hydrolysis of the acetate to the parent alcohol, followed by esterification with a carboxylic acid that is itself a known pharmacophore (e.g., a non-steroidal anti-inflammatory drug).
The development of such hybrid compounds aims to improve the therapeutic profile by potentially targeting multiple biological pathways, enhancing efficacy, and reducing the likelihood of drug resistance. rsc.org
Potential Research Applications Non Clinical and Methodological
Use as a Versatile Synthetic Intermediate for Complex Molecules
The structural features of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297) make it a potentially valuable building block in the synthesis of more complex molecular architectures. Propargylamines, a class of compounds to which this molecule belongs, are recognized as important precursors for a variety of nitrogen-containing heterocycles and other intricate organic molecules. researchgate.netresearchgate.net
The presence of the alkyne and the amine in the same molecule is a key feature, making propargylamines ideal substrates for synthesizing a range of organic compounds, including heterocycles like pyrroles and quinolines. researchgate.net The alkyne functionality can undergo a variety of transformations, such as addition reactions and carbon-carbon bond-forming reactions. For instance, the addition of organometallic reagents to the alkyne could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Furthermore, propargyl acetate derivatives can be synthesized from propargyl alcohols through acylation. nih.gov These acetate derivatives themselves are useful synthetic intermediates. The acetate group can act as a leaving group in substitution reactions or participate in palladium-catalyzed annulation reactions to form substituted naphthalene (B1677914) derivatives. acs.org
The synthesis of related propargylamines is often achieved through multicomponent reactions, such as the A³ coupling of an aldehyde, an alkyne, and an amine. mdpi.comrsc.org This modular approach allows for the generation of a diverse range of propargylamine (B41283) structures.
Table 1: Potential Synthetic Transformations of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate
| Functional Group | Potential Reaction Type | Potential Product Class |
|---|---|---|
| Alkyne | Cycloaddition (e.g., with azides) | Triazoles |
| Alkyne | Hydration | Ketones |
| Alkyne | Reduction | Alkenes or Alkanes |
| Alkyne | Sonogashira coupling | Substituted alkynes |
| Acetate | Substitution | Alcohols, ethers, etc. |
Development as a Chemical Probe for Biological Systems
The alkyne moiety within this compound is a particularly attractive feature for its potential development as a chemical probe. Terminal alkynes are widely used as "handles" in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govnd.edu This reaction allows for the specific and efficient labeling of biomolecules in complex biological systems. While the alkyne in the target compound is internal, related internal alkynes can also participate in such cycloaddition reactions, albeit sometimes with different reactivity profiles.
The alkyne group can be used to attach reporter molecules, such as fluorophores or biotin (B1667282) tags, to the probe. nih.gov This enables the visualization, isolation, and identification of the cellular targets of the probe. For example, alkyne-tagged probes have been used to study the cellular targets of α,β-unsaturated carbonyls. nih.gov
Furthermore, there is growing evidence that the alkyne functionality itself can act as a latent electrophile, reacting with nucleophilic residues like cysteine in the active sites of enzymes. nih.govnih.gov This property could be exploited to design irreversible covalent inhibitors for specific enzymes. The selectivity of such probes is a key consideration, and studies have shown that terminal alkynes can selectively react with the active-site cysteine of deubiquitinating enzymes. nih.gov The development of alkyne- and amine-functionalized linkers for the multiple conjugation of oligonucleotides further highlights the versatility of these functional groups in creating sophisticated biological tools. nih.gov
Integration into Advanced Materials Research (e.g., polymerizable monomers, supramolecular assemblies)
The presence of a polymerizable alkyne group suggests that this compound could serve as a monomer or a precursor to a monomer in materials science. The polymerization of acetylene (B1199291) and its derivatives can lead to conjugated polymers with interesting electronic and optical properties. doubtnut.comwikipedia.org Polyacetylene, for instance, was a key discovery in the field of conducting organic polymers. wikipedia.org The polymerization of monomers containing acetylene groups can be initiated by various methods, leading to polymers with complex structures and unique properties. mdpi.comresearchgate.net
The pyrrolidine (B122466) group can also be incorporated into polymers to confer specific properties. Pyrrolidone-containing polymers are known for their solubility in both aqueous and organic solvents, high complexation ability, and biocompatibility. dur.ac.uk The synthesis of pyrrolidone-based homopolymers and copolymers can be achieved through methods like RAFT aqueous solution polymerization. acs.org Furthermore, pyrrolidine-based chiral porous polymers have been developed for applications in heterogeneous organocatalysis. rsc.org
The propargylamine functionality itself has been used to design high-performance benzoxazine (B1645224) resins with lower polymerization temperatures. rsc.org The incorporation of the reactive oxazine (B8389632) ring and the propargyl group into the monomer structure allows for complex polymerization mechanisms, including ring-opening polymerization and additional ethynyl (B1212043) polymerization. rsc.org This suggests that this compound could be a precursor for creating functional polymers and advanced materials.
Table 2: Potential Polymerization Pathways
| Monomer Feature | Polymerization Type | Potential Polymer Properties |
|---|---|---|
| Alkyne | Addition Polymerization | Conjugated backbone, conductive/semiconductive |
| Alkyne | Cyclotrimerization | Cross-linked network |
| Pyrrolidine | Incorporation into polymer backbone | Enhanced solubility, biocompatibility |
Contribution to Methodological Advancements in Organic Synthesis
The unique structure of this compound could also be leveraged to advance organic synthesis methodologies. Propargylamines are key building blocks in a number of important synthetic transformations. researchgate.netacs.org For example, they are central to the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, which are powerful multicomponent reactions for the synthesis of propargylamines. rsc.org
The development of new catalytic systems for the synthesis of propargylamines is an active area of research. rsc.org Furthermore, propargylamines can undergo highly selective transformations, such as palladium-catalyzed cyclization to form quinolines or base-promoted isomerization to afford 1-azadienes. mdpi.com The ability to control the reaction pathway to selectively produce different products from the same starting material is a significant advancement in synthetic methodology.
The pyrrolidine moiety itself is a common feature in organocatalysts. mdpi.com The development of pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis in water demonstrates the potential for creating reusable and environmentally friendly catalytic systems. rsc.org The synthesis of functionalized pyrrolidines and pyrroles via tandem reactions starting from amine-tethered alkynes further showcases the utility of these structures in developing efficient and atom-economical synthetic methods. nih.gov The combination of the pyrrolidine and the functionalized alkyne in one molecule could therefore inspire the development of new catalysts or novel tandem reaction sequences.
Future Research Directions and Unresolved Questions
Emerging Synthetic Strategies for Pyrrolidine-Alkyne Conjugates
The synthesis of pyrrolidine-alkyne conjugates, such as 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate (B1210297), is a field of active development. Traditional methods often involve multi-step sequences, but future research is increasingly focused on more efficient and versatile strategies.
A primary area of future investigation lies in the application and refinement of multi-component reactions (MCRs) . The A³ (aldehyde-alkyne-amine) coupling reaction is a powerful tool for the one-pot synthesis of propargylamines. researchgate.net Future work could focus on adapting the A³ coupling to directly synthesize functionalized propargylamines like the target compound by using a suitably substituted aldehyde and alkyne with pyrrolidine (B122466). The development of novel catalysts, including those based on copper and gold, continues to enhance the efficiency and scope of these reactions. researchgate.net
Another promising direction is the use of flow chemistry for the synthesis of these conjugates. Flow processes can offer improved safety, scalability, and the ability to use unstable intermediates. For instance, the generation of reactive intermediates under flow conditions could enable novel synthetic routes to complex pyrrolidine-alkyne structures.
Furthermore, research into asymmetric synthesis will be crucial for exploring the biological activity of specific stereoisomers of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate. The development of chiral catalysts for enantioselective A³ couplings and other synthetic transformations will be a key focus.
Deeper Mechanistic Insights into Complex Transformations
While the general mechanism of reactions like the A³ coupling is understood to involve the formation of a metal-acetylide and an iminium ion intermediate, there are still unresolved questions. researchgate.net Future research will likely employ a combination of experimental and computational methods to gain a more detailed understanding of the reaction pathways.
Key areas for mechanistic investigation include:
The precise role of the catalyst: Understanding how different metal catalysts and ligands influence the reaction rate, selectivity, and substrate scope.
The nature of intermediates: Isolating and characterizing transient intermediates to provide direct evidence for the proposed mechanisms.
Computational studies, such as Density Functional Theory (DFT) calculations , will be invaluable in mapping the potential energy surfaces of these reactions, identifying transition states, and predicting the outcomes of new reaction variants. This deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic methods for this compound and its analogs.
Expansion of Biological Target Space and Mechanistic Characterization
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Similarly, the propargylamine (B41283) moiety is a key pharmacophore in several neuroprotective and anticancer agents. tandfonline.comnih.govtandfonline.com This suggests that this compound could exhibit a range of biological activities.
Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Potential areas of interest include:
Neurological Disorders: Propargylamines are known inhibitors of monoamine oxidase (MAO), an enzyme implicated in Parkinson's and Alzheimer's diseases. nih.gov
Oncology: The high reactivity of the alkyne group can be exploited for covalent inhibition of cancer-related enzymes. tandfonline.com
Infectious Diseases: Pyrrolidine derivatives have shown promise as antibacterial and antiviral agents. nih.gov
Once a biological activity is identified, further research will be needed to elucidate the mechanism of action . This will involve techniques such as target identification, binding studies, and structural biology to understand how the molecule interacts with its biological target at a molecular level.
Advanced Spectroscopic Tool Application for Real-Time Reaction Monitoring
The synthesis of complex molecules like this compound can be optimized through the use of advanced spectroscopic techniques for real-time reaction monitoring . This allows for a more precise control over reaction conditions and a deeper understanding of reaction kinetics.
Future research could explore the application of the following techniques:
In-situ Infrared (IR) and Raman Spectroscopy: These methods can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies.
Process Analytical Technology (PAT) based on Nuclear Magnetic Resonance (NMR): Flow NMR and benchtop NMR spectrometers can provide detailed structural information on the species present in a reaction mixture as it evolves over time.
Mass Spectrometry (MS): Real-time MS techniques can be used to identify and quantify intermediates and products in complex reaction mixtures.
The data obtained from these techniques can be used to build kinetic models of the reactions, leading to optimized and more robust synthetic procedures.
Sustainable Synthesis Approaches for this compound and Its Analogues
In line with the principles of green chemistry , future research will undoubtedly focus on developing more sustainable methods for the synthesis of this compound and related compounds.
Key areas for improvement include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.
Development of Reusable Catalysts: Designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.
Atom Economy: Prioritizing reaction pathways, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product.
Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.
By embracing these sustainable approaches, the synthesis of this compound can be made more environmentally friendly and economically viable.
Q & A
Q. What are the optimal synthetic routes for 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate, and how can experimental design minimize trial-and-error approaches?
Methodological Answer: Synthetic optimization requires factorial design of experiments (DoE) to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, a 2<sup>k</sup> factorial design can identify critical parameters affecting yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, narrowing experimental conditions . Pilot-scale validation should include kinetic profiling (e.g., in situ FTIR) to monitor acetyl transfer and pyrrolidine ring stability .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR : Use <sup>13</sup>C DEPT-135 to distinguish quaternary carbons (e.g., acetyl carbonyl) and 2D HSQC for CH correlations in the pyrrolidine ring .
- IR : Identify ester C=O stretches (~1740 cm⁻¹) and alkyne C≡C vibrations (~2100 cm⁻¹) to confirm functional groups .
- HPLC-MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate stereoisomers and detect degradation products .
Q. What factors influence the stability of this compound under storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Accelerated degradation at 40°C/75% RH for 6 months (ICH Q1A guidelines) .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts .
- Incompatibilities : Test interactions with common lab materials (e.g., polypropylene vs. glass) using gas chromatography to identify leachables .
Advanced Research Questions
Q. How can contradictory data between theoretical and experimental reaction outcomes be analyzed for this compound synthesis?
Methodological Answer: Discrepancies often arise from unaccounted solvation effects or transition state barriers. Resolve via:
- Implicit/Explicit Solvent Models : Compare DFT calculations (e.g., COSMO-RS vs. SMD) with experimental yields in aprotic solvents .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., Arrhenius pre-exponential factor) .
- Cross-Validation : Replicate results using alternative catalysts (e.g., Pd/C vs. CuI) to isolate mechanistic outliers .
Q. What advanced techniques are suitable for elucidating the compound’s reaction mechanisms in complex matrices?
Methodological Answer:
- Isotopic Labeling : Introduce <sup>13</sup>C at the alkyne position to track acetyl migration via <sup>13</sup>C NMR .
- Time-Resolved Spectrometry : Use stopped-flow UV-Vis to capture transient intermediates (e.g., enolates) .
- Computational Dynamics : Ab initio molecular dynamics (AIMD) simulations to model solvent-cage effects during nucleophilic substitutions .
Q. How can impurity profiling be systematically conducted for this compound in pharmaceutical research?
Methodological Answer:
- Forced Degradation : Expose to oxidative (H2O2), acidic (HCl), and thermal stress, followed by LC-MS/MS to identify major degradants .
- Threshold-Based Quantification : Use European Pharmacopoeia guidelines (EP 2.2.46) for impurity thresholds (e.g., ≤0.1% for unknown impurities) .
- Synthesis-Specific Byproducts : Screen for residual pyrrolidine or acetyl chloride via headspace GC-MS .
Q. What methodologies address the compound’s potential synergistic or antagonistic effects in multi-component systems?
Methodological Answer:
- Combinatorial Screening : Use high-throughput microplates to test interactions with co-solvents (e.g., DMSO, PEG) via fluorescence polarization .
- Response Surface Modeling (RSM) : Optimize multi-variable systems (e.g., pH, ionic strength) to map antagonistic regions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biological targets (e.g., enzyme inhibition) .
Q. How can surface adsorption and reactivity of this compound be studied in environmental interfaces?
Methodological Answer:
- Microspectroscopic Imaging : Use ToF-SIMS or XPS to analyze adsorption on indoor surfaces (e.g., glass, polymers) .
- Reactivity Assays : Expose to ozone/NOx in chamber studies, followed by FTIR to detect surface-bound oxidation products .
Notes
- Methodological Rigor : Emphasis on reproducibility (ICH/EP standards) and computational-experimental synergy.
- Advanced Tools : Highlighted emerging techniques (AIMD, ToF-SIMS) for frontier research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
